molecular formula C6H8O5 B055473 5-Hydroxy-4-oxooxane-2-carboxylic acid CAS No. 113187-58-9

5-Hydroxy-4-oxooxane-2-carboxylic acid

Cat. No. B055473
M. Wt: 160.12 g/mol
InChI Key: XOGZWAUREAAHQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxy-4-oxooxane-2-carboxylic acid, also known as HOCO, is a highly reactive molecule that has been extensively studied for its potential applications in various fields of science. This molecule is a derivative of oxalate and has been shown to exhibit unique properties that make it a promising candidate for use in chemical and biological research.

Mechanism Of Action

The mechanism of action of 5-Hydroxy-4-oxooxane-2-carboxylic acid is not fully understood. However, it is believed that 5-Hydroxy-4-oxooxane-2-carboxylic acid inhibits enzymes by binding to their active sites and disrupting their function. This inhibition can lead to a decrease in the production of ATP, which can have a significant impact on cellular metabolism.

Biochemical And Physiological Effects

5-Hydroxy-4-oxooxane-2-carboxylic acid has been shown to have several biochemical and physiological effects. In addition to its inhibition of enzymes, 5-Hydroxy-4-oxooxane-2-carboxylic acid has also been shown to be a potent antioxidant. This antioxidant activity can help to protect cells from oxidative damage and may have potential applications in the treatment of various diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of 5-Hydroxy-4-oxooxane-2-carboxylic acid is its high solubility in water. This makes it easy to use in laboratory experiments and allows for precise control of its concentration. However, 5-Hydroxy-4-oxooxane-2-carboxylic acid is also highly reactive and can be difficult to handle. It is also important to note that 5-Hydroxy-4-oxooxane-2-carboxylic acid is not stable in acidic conditions and can decompose rapidly.

Future Directions

There are several future directions for research on 5-Hydroxy-4-oxooxane-2-carboxylic acid. One potential area of research is the development of new methods for synthesizing 5-Hydroxy-4-oxooxane-2-carboxylic acid that are more efficient and cost-effective. Another area of research is the development of new applications for 5-Hydroxy-4-oxooxane-2-carboxylic acid in the field of biochemistry and medicine. Finally, further studies are needed to fully understand the mechanism of action of 5-Hydroxy-4-oxooxane-2-carboxylic acid and its potential applications in various fields of science.

Synthesis Methods

The synthesis of 5-Hydroxy-4-oxooxane-2-carboxylic acid is a complex process that involves several steps. The most common method for synthesizing 5-Hydroxy-4-oxooxane-2-carboxylic acid involves the reaction of oxalate with hydroxylamine hydrochloride in the presence of sodium hydroxide. This reaction produces 5-Hydroxy-4-oxooxane-2-carboxylic acid as a white crystalline solid that is highly soluble in water.

Scientific Research Applications

5-Hydroxy-4-oxooxane-2-carboxylic acid has been extensively studied for its potential applications in various fields of science. One of the most promising applications of 5-Hydroxy-4-oxooxane-2-carboxylic acid is in the field of biochemistry. 5-Hydroxy-4-oxooxane-2-carboxylic acid has been shown to be a potent inhibitor of several enzymes, including lactate dehydrogenase and pyruvate kinase. This inhibition can lead to a decrease in the production of ATP, which is the primary energy source for cells.

properties

CAS RN

113187-58-9

Product Name

5-Hydroxy-4-oxooxane-2-carboxylic acid

Molecular Formula

C6H8O5

Molecular Weight

160.12 g/mol

IUPAC Name

5-hydroxy-4-oxooxane-2-carboxylic acid

InChI

InChI=1S/C6H8O5/c7-3-1-5(6(9)10)11-2-4(3)8/h4-5,8H,1-2H2,(H,9,10)

InChI Key

XOGZWAUREAAHQS-UHFFFAOYSA-N

SMILES

C1C(OCC(C1=O)O)C(=O)O

Canonical SMILES

C1C(OCC(C1=O)O)C(=O)O

synonyms

4-Hexulosonicacid,2,6-anhydro-3-deoxy-(9CI)

Origin of Product

United States

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